An In-Depth Technical Guide to (R)-Bicalutamide-d4: Structure, Properties, and Application in Bioanalysis
An In-Depth Technical Guide to (R)-Bicalutamide-d4: Structure, Properties, and Application in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Bicalutamide, the pharmacologically active enantiomer of Bicalutamide, is a non-steroidal androgen receptor antagonist widely used in the treatment of prostate cancer.[1][2] Its mechanism of action involves competitively inhibiting the binding of androgens to the androgen receptor (AR), thereby preventing the transcriptional activation of genes that promote tumor growth.[3] In the realm of drug development and clinical pharmacology, the accurate quantification of (R)-Bicalutamide in biological matrices is paramount for pharmacokinetic and bioequivalence studies. This necessitates the use of a stable, reliable internal standard. (R)-Bicalutamide-d4, a deuterated isotopologue of the active enantiomer, serves as the gold standard for such applications, particularly in mass spectrometry-based bioanalysis.
This technical guide provides a comprehensive overview of the chemical structure, properties, and, critically, the application of (R)-Bicalutamide-d4 as an internal standard. As a Senior Application Scientist, the following sections will not only detail the methodologies but also provide insights into the scientific rationale underpinning the experimental choices, ensuring a robust and self-validating approach to its use.
Chemical Structure and Physicochemical Properties
(R)-Bicalutamide-d4 is structurally identical to (R)-Bicalutamide, with the exception of four hydrogen atoms on the 4-fluorophenylsulfonyl moiety being replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically indistinguishable in its biological and chromatographic behavior but possesses a distinct mass, a critical feature for its use in mass spectrometry.
The systematic IUPAC name for (R)-Bicalutamide-d4 is (2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl-2,3,5,6-d4)sulfonyl]-2-hydroxy-2-methylpropanamide.
Below is a diagram illustrating the chemical structure of (R)-Bicalutamide-d4.
Caption: Proposed Synthesis Workflow for (R)-Bicalutamide-d4
Detailed Synthetic Protocol (Hypothetical)
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Preparation of 4-Fluorophenyl-d4-sulfonyl chloride:
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Rationale: This is the critical step for introducing the deuterium labels. Starting with a commercially available deuterated precursor like benzene-d6 is the most efficient approach.
-
Procedure:
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Sulfonation of benzene-d6 with fuming sulfuric acid to yield benzenesulfonic acid-d5.
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Halogenation of benzenesulfonic acid-d5, for instance, through a Sandmeyer-type reaction, to introduce a fluorine atom at the para position.
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Conversion of the sulfonic acid to the sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
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Synthesis of the Chiral Epoxide Precursor:
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Rationale: A chiral epoxide is necessary to establish the correct stereochemistry at the hydroxyl-bearing carbon.
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Procedure: The synthesis of (R)-2-(methoxymethyl)oxirane can be achieved through various asymmetric epoxidation methods, such as the Sharpless epoxidation of an appropriate allylic alcohol.
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-
Reaction of 4-Fluorophenyl-d4-sulfonyl chloride with the Chiral Epoxide:
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Rationale: This step forms the core backbone of the molecule.
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Procedure: The deuterated sulfonyl chloride is reacted with the chiral epoxide in the presence of a suitable base to open the epoxide ring and form a chlorohydrin intermediate.
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-
Coupling with 4-cyano-3-(trifluoromethyl)aniline:
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Rationale: This final step introduces the second aromatic ring and completes the synthesis of the target molecule.
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Procedure: The chlorohydrin intermediate is reacted with 4-cyano-3-(trifluoromethyl)aniline in an appropriate solvent with a base to form the final amide bond.
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-
Purification:
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Rationale: High purity is essential for an internal standard to ensure accurate quantification.
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Procedure: The final product is purified using techniques such as column chromatography and recrystallization to achieve a purity of >98%.
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Spectroscopic Characterization
The identity and purity of (R)-Bicalutamide-d4 are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of (R)-Bicalutamide-d4 will be very similar to that of non-deuterated (R)-Bicalutamide, with the key difference being the absence of signals corresponding to the protons on the 4-fluorophenyl ring. The remaining protons on the propanamide chain and the trifluoromethylphenyl ring will show characteristic chemical shifts and coupling patterns.
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¹³C NMR: The carbon-13 NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling.
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¹⁹F NMR: The fluorine-19 NMR spectrum will show two distinct signals: one for the fluorine atom on the fluorophenyl ring and a singlet for the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone of the application of (R)-Bicalutamide-d4. The mass spectrum will show a molecular ion peak at m/z 435.4 [M+H]⁺ in positive ion mode, which is 4 mass units higher than that of the non-deuterated compound (m/z 431.4). This mass shift is the basis for its use as an internal standard.
The fragmentation pattern in tandem mass spectrometry (MS/MS) is also crucial. The fragmentation of (R)-Bicalutamide-d4 will be analogous to that of (R)-Bicalutamide, with the fragment ions containing the deuterated ring showing a corresponding mass shift. A common fragmentation involves the cleavage of the C-S bond, leading to characteristic product ions. For example, a prominent product ion for bicalutamide is observed at m/z 255.0. [4]
Application as an Internal Standard in Bioanalysis
The primary and most critical application of (R)-Bicalutamide-d4 is as an internal standard (IS) in the quantitative analysis of (R)-Bicalutamide in biological matrices, such as plasma and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rationale for Using a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard is considered the "gold standard" in quantitative mass spectrometry for several reasons:
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Co-elution: (R)-Bicalutamide-d4 has virtually identical chromatographic properties to the analyte, meaning they will elute at the same retention time. This is crucial for correcting for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte.
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Similar Extraction Recovery: The deuterated standard will have the same extraction efficiency as the analyte from the biological matrix, correcting for any sample loss during the preparation process.
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Correction for Instrumental Variability: It compensates for any fluctuations in the mass spectrometer's performance, such as changes in ionization efficiency or detector response.
Typical Bioanalytical Workflow
Caption: Bioanalytical Workflow using (R)-Bicalutamide-d4
Detailed Experimental Protocol for Plasma Sample Analysis
The following is a representative, step-by-step protocol for the quantification of (R)-Bicalutamide in human plasma. This protocol should be validated according to regulatory guidelines (e.g., FDA, EMA) before implementation. [5][6]
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Preparation of Stock and Working Solutions:
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Prepare a stock solution of (R)-Bicalutamide and (R)-Bicalutamide-d4 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Prepare working solutions by diluting the stock solutions with the same solvent to appropriate concentrations for spiking into calibration standards, quality control (QC) samples, and the internal standard spiking solution.
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Preparation of Calibration Standards and Quality Control Samples:
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Prepare calibration standards by spiking known amounts of the (R)-Bicalutamide working solution into blank human plasma to cover the expected concentration range of the study samples.
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Prepare QC samples at low, medium, and high concentrations in the same manner.
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Sample Preparation:
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Rationale: The goal of sample preparation is to remove proteins and other interfering substances from the plasma that could interfere with the analysis. Protein precipitation is a common and efficient method.
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Procedure:
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To a 100 µL aliquot of plasma sample (unknown, calibration standard, or QC), add 20 µL of the (R)-Bicalutamide-d4 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
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Vortex for 1 minute.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
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Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
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LC-MS/MS Analysis:
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Rationale: The liquid chromatography step separates the analyte and internal standard from other components in the sample extract, while the tandem mass spectrometry provides highly selective and sensitive detection.
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Chromatographic Conditions:
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Column: A C18 reversed-phase column is typically used. For chiral separation, a specialized chiral column such as one based on amylose or cellulose derivatives would be necessary. [7] * Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an additive like formic acid to improve peak shape and ionization efficiency.
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Flow Rate: Typically in the range of 0.2-0.5 mL/min.
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Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
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Mass Spectrometric Conditions:
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Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for the analyte. For Bicalutamide, negative ion mode is often used. [4] * Multiple Reaction Monitoring (MRM): This is the key to the high selectivity of the method. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
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(R)-Bicalutamide: m/z 429.2 → 255.0 [4] * (R)-Bicalutamide-d4: m/z 433.2 → 259.0 (predicted)
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Rationale for MRM Transition Selection: The precursor ion is the molecular ion of the analyte. The product ion is a stable fragment ion that is characteristic of the molecule. The selection of these transitions is optimized to maximize sensitivity and minimize interference. [8]
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-
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Data Analysis and Quantification:
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The peak areas of the analyte and the internal standard are integrated from the chromatograms.
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A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards.
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The concentration of (R)-Bicalutamide in the unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.
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Method Validation
Any bioanalytical method used for regulatory submissions must be rigorously validated to ensure its reliability. The validation should be performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). [5][6]
Key Validation Parameters
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Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
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Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
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Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
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Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
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Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard.
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Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Conclusion
(R)-Bicalutamide-d4 is an indispensable tool for the accurate and precise quantification of the active enantiomer of Bicalutamide in biological matrices. Its use as an internal standard in LC-MS/MS methods is based on sound scientific principles that ensure the reliability and robustness of the analytical data. This technical guide has provided a comprehensive overview of the chemical structure, properties, and a detailed framework for the application of (R)-Bicalutamide-d4 in a bioanalytical setting. By understanding the rationale behind the experimental choices, researchers and drug development professionals can confidently implement and validate methods that meet the highest standards of scientific integrity and regulatory compliance.
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